molecular formula C14H11N3O2S B2594336 [2-(Quinolin-5-ylamino)-1,3-thiazol-4-yl]acetic acid CAS No. 1519582-79-6

[2-(Quinolin-5-ylamino)-1,3-thiazol-4-yl]acetic acid

Cat. No. B2594336
CAS RN: 1519582-79-6
M. Wt: 285.32
InChI Key: VHLZCHVILYHSRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(Quinolin-5-ylamino)-1,3-thiazol-4-yl]acetic acid, also known as QTA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of drug discovery. QTA is a heterocyclic compound that contains both a quinoline and a thiazole ring, which gives it unique properties and makes it a promising candidate for the development of new drugs.

Scientific Research Applications

Allosteric HIV-1 Integrase Inhibitors

One significant application of quinolinyl-acetic acid derivatives is their role as allosteric HIV-1 integrase inhibitors (ALLINIs). These compounds inhibit viral replication by blocking integrase interactions with viral DNA and its cellular cofactor, LEDGF. This multifaceted mechanism of action, which includes the stabilization of an inactive multimeric form of integrase and the prevention of the formation of the stable synaptic complex, demonstrates the potential of these derivatives in developing potent antiretroviral therapies (Kessl et al., 2012).

Anticancer and Antimicrobial Activities

Quinolin-2(1H)-one derivatives have been synthesized and evaluated for their anticancer and antimicrobial activities. These compounds, specifically 3-(2-(4-(substituted-benzo[d]thiazol-2-yl)phenylamino)acetyl)-4‑hydroxy-1-methyl/phenyl quinolin-2(1H)-ones, have shown significant activity against MCF-7 and WRL68 cancer cell lines. Notably, certain hybrids displayed prominent activity, particularly against Gram-negative bacteria E. coli, indicating their potential as leads for developing new anticancer and antimicrobial agents (Bolakatti et al., 2020).

Synthesis and Evaluation of Novel Compounds

Research has also focused on synthesizing novel compounds with the core [2-(Quinolin-5-ylamino)-1,3-thiazol-4-yl]acetic acid structure for various applications. For instance, new (quinazolin-4-ylamino)methyl-phosphonates were synthesized through microwave irradiation, displaying weak to good antiviral activity against Tobacco mosaic virus (TMV), suggesting the utility of these compounds in developing antiviral agents (Luo et al., 2012).

Fluorescent Sensors

A Cu(ii) based sensor incorporating (quinolin-8-ylamino)-acetic acid hydrazide has been developed for the detection of HNO and S2- ions, demonstrating high sensitivity and selectivity. This sensor's application underscores the compound's utility in analytical chemistry, particularly for biological and environmental monitoring (Dutta et al., 2018).

Structural Studies

Structural analysis of co-crystals and salts of quinoline derivatives, including those with an amide bond, provides insight into the molecular interactions and properties of these compounds. These studies are crucial for understanding the chemical behavior and potential applications of quinoline derivatives in various fields, including material science and drug development (Karmakar et al., 2009).

properties

IUPAC Name

2-[2-(quinolin-5-ylamino)-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c18-13(19)7-9-8-20-14(16-9)17-12-5-1-4-11-10(12)3-2-6-15-11/h1-6,8H,7H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLZCHVILYHSRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)NC3=NC(=CS3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.